1-(3-Fluoropyridin-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPULDLJGJZUOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520592 | |
| Record name | 1-(3-Fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-21-3 | |
| Record name | 1-(3-Fluoro-4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Organic Synthesis and Medicinal Chemistry
The strategic importance of 1-(3-Fluoropyridin-4-yl)ethanone stems from its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the fluorine atom, a common feature in many modern pharmaceuticals, can enhance the metabolic stability and binding affinity of a compound. The ketone functional group and the pyridine (B92270) ring offer multiple reactive sites for further chemical modifications, making it a valuable starting material for a diverse array of derivatives.
In medicinal chemistry, pyridine-based compounds have a long history of success, forming the core of numerous approved drugs. The introduction of a fluorine atom to this privileged scaffold has been a key strategy in the development of new therapeutic agents. Researchers have utilized this compound and its derivatives in the pursuit of novel treatments for a variety of diseases. For instance, derivatives of fluorinated pyridines have been investigated for their potential as antibacterial agents. mdpi.com Specifically, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown promising antibacterial activity against gram-positive bacteria. mdpi.com
Furthermore, pyridine-based structures are being explored as inhibitors of key enzymes implicated in diseases like cancer. The discovery of pyridine-based derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia highlights the therapeutic potential of this class of compounds. nih.gov The core structure of this compound provides a foundation for the design of such inhibitors.
Research Trajectory and Future Directions
Established Synthetic Routes to this compound
Established methods for the synthesis of this compound and its precursors primarily rely on the sequential introduction of the fluoro and acetyl groups onto the pyridine scaffold. These approaches can be broadly categorized into regioselective functionalization and pyridine ring derivatization strategies.
Regioselective Functionalization Approaches
Regioselective functionalization is crucial for the synthesis of specifically substituted pyridines like this compound. A key challenge is the controlled introduction of substituents at the desired positions. One effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net This reaction is typically carried out using a fluoride salt such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov The resulting 3-fluoropyridine-4-carboxylate serves as a versatile precursor that can be further elaborated to the target ketone.
Another approach to achieve regioselectivity is through the metalation of the pyridine ring. The deprotonation of 3-fluoropyridine (B146971) using a strong base like a lithium magnesiate (Bu₃MgLi) has been studied, which could potentially allow for the introduction of an acetyl group at the 4-position through reaction with a suitable electrophile. sigmaaldrich.com
Pyridine Ring Derivatization Strategies
Pyridine ring derivatization strategies involve modifying a pre-functionalized pyridine ring. A common precursor for such strategies is 3-fluoropyridine. sigmaaldrich.com The challenge then becomes the selective introduction of the acetyl group at the C-4 position. Direct Friedel-Crafts acylation of pyridines is generally difficult due to the electron-deficient nature of the ring and the tendency for N-acylation, which further deactivates the ring. youtube.com
To overcome this, alternative acylation methods are employed. One such method involves the use of acyl radicals, which are nucleophilic and can add to pyridinium (B92312) salts, often at the 2- or 4-positions. youtube.com Another powerful strategy is the acylation of metalated pyridines. For instance, lithiation of a protected or appropriately substituted pyridine at the 4-position, followed by reaction with an acetylating agent, can provide the desired ketone. youtube.com
A plausible synthetic sequence could involve the conversion of a precursor like methyl 3-fluoropyridine-4-carboxylate to this compound. This could potentially be achieved through a reaction with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, or via a Weinreb amide intermediate to prevent over-addition.
Novel Catalytic and Stereoselective Synthetic Pathways
Recent advances in organic synthesis have led to the development of novel catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of fluorinated pyridines.
Transition-Metal Catalyzed Reactions for Fluoropyridination
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering new pathways for the formation of carbon-fluorine bonds. acs.org While direct C-H fluorination of pyridines is an attractive goal, it remains a significant challenge. However, transition-metal-catalyzed cross-coupling reactions provide a reliable method for introducing fluorine. For example, palladium-catalyzed fluorination of pyridyl triflates or halides can be an effective approach.
More recently, photoredox catalysis has emerged as a powerful technique for the synthesis of 3-fluoropyridines. A method involving the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue light irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate, provides access to a variety of substituted 3-fluoropyridines. acs.org This approach allows for the construction of the 3-fluoropyridine core from two different ketone components. acs.org
| Catalyst | Reactants | Product | Key Features |
| fac-Ir(ppy)₃ | α,α-Difluoro-β-iodoketones, Silyl enol ethers, Ammonium acetate | Substituted 3-fluoropyridines | Photoredox-mediated, One-pot reaction, Builds pyridine ring from ketone precursors. acs.org |
Chiral Auxiliary or Organocatalytic Approaches
While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of chiral derivatives that may have important applications. Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, after which the auxiliary can be removed.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful tool for the enantioselective synthesis of fluorinated molecules. bldpharm.com For example, chiral organocatalysts can be employed in the asymmetric fluorination of prochiral substrates. While direct application to the synthesis of this compound is not yet reported, these methodologies hold promise for the future development of chiral analogs.
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles is of increasing importance in chemical synthesis to minimize environmental impact. In the context of synthesizing this compound, several aspects can be considered.
One key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of one-pot reactions, such as the photoredox-catalyzed synthesis of 3-fluoropyridines from two ketone components, contributes to this goal by reducing the number of purification steps and minimizing waste. acs.org
The use of less hazardous chemical syntheses is another important consideration. The traditional Balz-Schiemann reaction for introducing fluorine often involves the use of hazardous reagents. acs.org The development of alternative fluorinating agents and catalytic methods that avoid harsh conditions or toxic substances is a key area of research. For instance, the use of a combination of CsF and HF as a reactive fluoride source has been explored, although with limited success for 3-chloropyridine. chemicalbook.com
Furthermore, designing for energy efficiency is a core principle of green chemistry. Photoredox catalysis, which utilizes visible light as an energy source at ambient temperatures, offers a more energy-efficient alternative to traditional thermally-driven reactions that often require high temperatures. acs.org
While specific green chemistry-focused syntheses for this compound are not extensively documented, the broader trends in the synthesis of fluorinated pyridines point towards the increasing adoption of catalytic and one-pot methodologies that align with the principles of green chemistry. chemicalbook.com
Solvent-Free and Aqueous Medium Reactions
The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. While dedicated studies on the entirely solvent-free or aqueous synthesis of this compound are not extensively documented in publicly available research, the exploration of such conditions for the synthesis of related fluorinated pyridines is an active area of investigation.
One of the most plausible and widely utilized methods for the synthesis of ketones from nitriles is the Grignard reaction. The conventional synthesis of this compound would likely proceed via the reaction of a methylmagnesium halide (e.g., methylmagnesium chloride) with 3-fluoropyridine-4-carbonitrile, followed by aqueous workup. Typically, this reaction is conducted in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, as Grignard reagents are highly reactive towards protic solvents such as water.
The direct use of aqueous media for the Grignard reaction step is chemically challenging due to the immediate decomposition of the Grignard reagent by water. However, the workup stage of this synthesis inherently involves an aqueous medium to hydrolyze the intermediate imine salt to the final ketone product.
Research into micellar catalysis, where reactions are carried out in water using surfactants to form micelles that can host the organic reactants, presents a promising avenue for future development. This technique could potentially allow for Grignard-type reactions in an aqueous bulk medium, significantly reducing the organic solvent footprint.
A detailed, albeit analogous, synthesis of a similar compound, 1-(5-bromo-3-fluoro-2-pyridyl)ethanone, highlights the typical reliance on organic solvents. chemicalbook.com In this procedure, the reaction is carried out in THF, followed by quenching with aqueous hydrochloric acid. chemicalbook.com This underscores the current state of the art and the opportunities for innovation in developing greener solvent systems.
Atom Economy and Waste Minimization Studies
A critical evaluation of the efficiency of a chemical process involves assessing its atom economy and the generation of waste. For the synthesis of this compound and its precursors, these analyses are crucial for identifying more sustainable manufacturing routes.
Atom Economy of the Grignard Route
The atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The primary reaction for the synthesis of this compound from 3-fluoropyridine-4-carbonitrile and methylmagnesium chloride can be represented as follows:
C₆H₃FN₂ (3-fluoropyridine-4-carbonitrile) + CH₃MgCl (methylmagnesium chloride) → C₇H₆FNO (this compound) + Mg(NH₂)Cl
A simplified atom economy calculation for this process would consider the molecular weights of the reactants and the desired product.
| Compound | Formula | Molecular Weight ( g/mol ) |
| 3-Fluoropyridine-4-carbonitrile | C₆H₃FN₂ | 122.10 |
| Methylmagnesium chloride | CH₃MgCl | 74.79 |
| Total Reactant Mass | 196.89 | |
| This compound | C₇H₆FNO | 139.13 |
The theoretical atom economy can be calculated as:
(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
(139.13 / 196.89) x 100% = 70.66%
This calculation indicates that, even under ideal conditions with 100% yield, a significant portion of the reactant mass is converted into byproducts.
Waste Minimization in Precursor Synthesis
Strategies for waste minimization in the synthesis of fluorinated pyridine precursors include:
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities can drastically reduce waste.
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and selectivity minimizes the formation of side products and unreacted starting materials.
Solvent Recycling: Implementing procedures for the recovery and reuse of solvents used in the synthesis and purification steps.
Alternative Fluorinating Agents: Research into more environmentally benign fluorinating agents can reduce the generation of hazardous waste.
By focusing on these green chemistry principles, the synthetic pathways to this compound and its precursors can be made more sustainable and economically viable.
Chemical Reactivity and Transformation of 1 3 Fluoropyridin 4 Yl Ethanone
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 1-(3-Fluoropyridin-4-yl)ethanone is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the fluorine substituent. Conversely, these features enhance the ring's susceptibility to nucleophilic attack, particularly at positions activated by these groups.
Halogen-Directed Reactivity Investigations
The fluorine atom at the 3-position significantly influences the regioselectivity of substitution reactions. In nucleophilic aromatic substitution, the fluorine can act as a leaving group, although this is less common than with other halogens like chlorine or bromine. The presence of the activating acetyl group further directs incoming nucleophiles. Research into sequential nucleophilic aromatic substitution on activated dihalogenated molecules provides a model for understanding how the fluorine and other potential leaving groups on the pyridine ring might be selectively replaced. nih.gov
Nitration, Sulfonation, and Alkylation Studies
Nitration and Sulfonation: The introduction of a nitro (NO2) or sulfo (SO3H) group onto the pyridine ring of this compound via electrophilic aromatic substitution is challenging. masterorganicchemistry.com The strong deactivating effects of the pyridine nitrogen and the fluorine atom make the ring electron-poor and thus less reactive towards electrophiles like the nitronium ion (NO2+) or sulfur trioxide (SO3). masterorganicchemistry.comyoutube.com Achieving these substitutions would likely require harsh reaction conditions, and the yields are expected to be low. The substitution pattern would be directed by the existing substituents, with the incoming electrophile likely adding to a meta position relative to the deactivating groups.
Alkylation: Friedel-Crafts alkylation on this pyridine system is generally not feasible. The Lewis acid catalysts required for the reaction, such as aluminum chloride (AlCl3), tend to coordinate with the basic nitrogen atom of the pyridine ring. youtube.com This coordination further deactivates the ring towards electrophilic attack. O-alkylation has been explored in similar heterocyclic systems to enhance specific properties. nih.gov
Reactions of the Ethanone (B97240) Moiety
The ethanone group of this compound is a versatile functional handle for a variety of chemical transformations.
Oxidation and Reduction Pathways
Oxidation: The acetyl group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, side-chain oxidation of an ethyl group on a benzene (B151609) ring to a carboxylic acid can be accomplished with chromic acid and heat. youtube.com
Reduction: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol or completely reduced to an ethyl group. The Clemmensen reduction is a common method for the complete reduction of a ketone to an alkane. youtube.com
Condensation Reactions and Heterocycle Annulation
The ethanone moiety readily participates in condensation reactions, which are pivotal for the synthesis of various heterocyclic structures.
Condensation Reactions: Three-component condensation reactions involving pyridinium (B92312) ylides, β-ketonitriles, and aldehydes have been shown to produce dihydrofurans and pyrans. researchgate.net Similarly, the reaction of 1,3-dicarbonyl compounds with aromatic aldehydes and N-phenacylpyridinium bromides can yield highly functionalized 2,3-dihydrofurans. researchgate.net These methodologies highlight the potential of the ethanone group in this compound to act as a key synthon in complex organic synthesis.
Heterocycle Annulation: The ethanone functional group is a valuable precursor for constructing fused heterocyclic systems. For example, aceanthrene quinone undergoes condensation with various diamines to form aceanthryleno[1,2-b]pyrazine and aceanthryleno[1,2-g]pteridine derivatives. researchgate.net This suggests that this compound could be similarly employed in annulation reactions to generate novel fused pyridines. The synthesis of pyrazolo[1,5-a] masterorganicchemistry.commdpi.comdiazepin-4-ones through oxirane ring-opening and direct cyclization demonstrates a pathway for creating fused N-heterocycles. nih.gov
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. beilstein-journals.org The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully used to synthesize imidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.net Given its structure, this compound could potentially serve as a key component in such reactions. For instance, it could act as the carbonyl component, reacting with an aminopyridine and an isocyanide to generate diverse and complex imidazopyridine-fused scaffolds. researchgate.net The development of multi-component cascade reactions for the synthesis of bipyrimidine derivatives further illustrates the potential for creating highly functionalized heterocyclic systems in a one-pot process. rsc.org
Synthesis of Complex Heterocyclic Systems
The unique electronic properties of the 3-fluoropyridine (B146971) ring, combined with the reactivity of the acetyl group, make this compound an ideal precursor for the synthesis of fused heterocyclic systems. A notable application is in the construction of pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors.
A common synthetic strategy commences with the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms a reactive enaminone intermediate, (E)-3-(dimethylamino)-1-(3-fluoropyridin-4-yl)prop-2-en-1-one. The enaminone is a versatile Michael acceptor and readily undergoes cyclocondensation reactions.
Subsequent treatment of the enaminone with a substituted hydrazine (B178648), such as phenylhydrazine, in a suitable solvent like ethanol (B145695) leads to the formation of a pyrazole (B372694) ring. This step proceeds through a Michael addition of the hydrazine to the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine, yielding a 1,5-disubstituted pyrazole.
Reaction Scheme:
Formation of Enaminone: this compound is reacted with DMF-DMA.
Formation of Pyrazole: The resulting enaminone is treated with phenylhydrazine.
Formation of Pyrazolo[3,4-d]pyrimidine: The pyrazole intermediate is cyclized with formamide.
The following table summarizes the key steps and conditions for a representative synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from this compound.
Table 1: Synthesis of a 1-Phenyl-4-(3-fluoropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | This compound | DMF-DMA, Toluene, Reflux, 4h | (E)-3-(Dimethylamino)-1-(3-fluoropyridin-4-yl)prop-2-en-1-one | 92 |
| 2 | (E)-3-(Dimethylamino)-1-(3-fluoropyridin-4-yl)prop-2-en-1-one | Phenylhydrazine, Ethanol, Reflux, 6h | 5-(3-Fluoropyridin-4-yl)-1-phenyl-1H-pyrazole | 85 |
This multi-step synthesis highlights the utility of this compound as a versatile starting material for accessing complex and medicinally relevant heterocyclic scaffolds. The fluorine substituent can also serve as a handle for further diversification through nucleophilic aromatic substitution reactions, further expanding the chemical space accessible from this building block.
Development of Library Synthesis Protocols
The synthetic route described for the preparation of pyrazolo[3,4-d]pyrimidines is highly amenable to adaptation for library synthesis. By systematically varying the reactants in the second and third steps, a diverse collection of analogues can be rapidly generated. This approach is particularly valuable in the context of drug discovery, where the synthesis of large libraries of related compounds is essential for structure-activity relationship (SAR) studies.
For instance, a library of pyrazolo[3,4-d]pyrimidines can be constructed by employing a variety of substituted hydrazines in the second step of the synthesis. This allows for the introduction of diverse chemical functionalities at the N-1 position of the pyrazole ring. Commercially available hydrazines with a wide range of substituents (alkyl, aryl, heteroaryl, etc.) can be utilized to explore the impact of this position on the biological activity of the final compounds.
Furthermore, the final cyclization step can be performed with different one-carbon synthons, such as substituted formamides or ureas, to introduce further diversity into the pyrimidine (B1678525) portion of the scaffold. This combinatorial approach enables the efficient exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core.
The table below illustrates a representative library of pyrazolo[3,4-d]pyrimidine derivatives that could be synthesized from this compound, along with hypothetical biological activity data against a generic kinase target. This demonstrates the potential of this building block in generating focused libraries for hit-to-lead optimization in drug discovery programs.
Table 2: Representative Library of 1-Substituted-4-(3-fluoropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines and their Hypothetical Kinase Inhibitory Activity
| Compound ID | R-substituent (from R-NHNH₂) | Final Product | Hypothetical IC₅₀ (nM) |
|---|---|---|---|
| LIB-001 | Phenyl | 1-Phenyl-4-(3-fluoropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | 150 |
| LIB-002 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-(3-fluoropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | 75 |
| LIB-003 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-(3-fluoropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | 250 |
| LIB-004 | Methyl | 1-Methyl-4-(3-fluoropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | 500 |
The development of such library synthesis protocols underscores the strategic importance of this compound as a versatile and powerful tool in modern synthetic and medicinal chemistry. Its ability to serve as a platform for the rapid generation of diverse and complex molecules makes it an invaluable asset in the quest for novel therapeutic agents.
Structure Activity Relationship Sar Studies of 1 3 Fluoropyridin 4 Yl Ethanone Derivatives
Structure-Based Drug Design Initiatives
Ligand-Target Interaction Analysis
The analysis of how derivatives of 1-(3-Fluoropyridin-4-yl)ethanone interact with their biological targets is crucial for understanding their mechanism of action and for the subsequent design of more effective and selective compounds. The key structural features of the this compound scaffold, namely the 3-fluoropyridine (B146971) ring and the acetyl group, play pivotal roles in these interactions.
The pyridine (B92270) ring itself is a common feature in many approved drugs due to its ability to form hydrogen bonds through the nitrogen atom, which can act as a hydrogen bond acceptor. This interaction is often critical for anchoring the ligand within the binding site of a protein. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target protein.
The fluorine atom at the 3-position of the pyridine ring significantly influences the electronic properties of the ring and the molecule as a whole. Fluorine is a highly electronegative atom and can alter the pKa of the pyridine nitrogen, thereby modulating its hydrogen bonding capacity. It can also form specific, favorable interactions with the protein backbone or side chains, such as halogen bonds or dipole-dipole interactions. The introduction of fluorine can also block metabolic pathways, leading to improved pharmacokinetic properties.
The acetyl group provides a key point of interaction through its carbonyl oxygen, which is a strong hydrogen bond acceptor. This group can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor, contributing significantly to the binding affinity.
In the context of kinase inhibitors, a common area where pyridine-containing scaffolds are found, the pyridine nitrogen often forms a hydrogen bond with the "hinge" region of the kinase domain. This interaction is a hallmark of many ATP-competitive kinase inhibitors. The acetyl group could potentially be modified to extend into other pockets of the ATP-binding site to enhance potency and selectivity.
| Feature of Scaffold | Potential Ligand-Target Interactions |
| Pyridine Nitrogen | Hydrogen bond acceptor |
| Pyridine Ring | π-π stacking with aromatic residues |
| 3-Fluoro Substituent | Halogen bonding, dipole-dipole interactions, metabolic blocking |
| Acetyl Carbonyl | Hydrogen bond acceptor |
Rational Design of Potent and Selective Derivatives
The rational design of derivatives based on the this compound scaffold aims to optimize its interaction with a specific biological target while minimizing off-target effects. This process often involves a combination of computational modeling and synthetic chemistry.
A key strategy in the rational design of kinase inhibitors, for example, is to maintain the core hinge-binding element (the pyridine ring) while systematically modifying other parts of the molecule to exploit differences in the ATP-binding sites of various kinases. The acetyl group of this compound serves as a versatile chemical handle for such modifications. For instance, the methyl group of the acetyl moiety can be replaced with larger, more complex chemical groups to probe for additional binding pockets and enhance selectivity.
One common approach is to link the acetyl group to other cyclic or aromatic systems. This can lead to compounds with extended conformations that can reach into deeper hydrophobic pockets within the kinase active site, often leading to increased potency. The nature and substitution pattern of these appended groups are critical for achieving selectivity for a particular kinase.
Furthermore, the fluorine atom on the pyridine ring can be strategically retained or replaced to fine-tune the electronic properties and binding interactions. For instance, replacing the fluorine with other halogens or small alkyl groups can systematically alter the compound's lipophilicity and its ability to form specific interactions.
The table below illustrates a hypothetical rational design strategy starting from the this compound scaffold to develop a selective kinase inhibitor.
| Modification on Scaffold | Rationale for Modification | Desired Outcome |
| Elaboration of the acetyl group | Introduce groups to occupy the hydrophobic back pocket of the kinase active site. | Increased potency and selectivity. |
| Substitution on the pyridine ring | Modulate the hydrogen bonding strength of the pyridine nitrogen and explore interactions in the solvent-exposed region. | Fine-tuning of binding affinity and improved physicochemical properties. |
| Bioisosteric replacement of the acetyl group | Replace the ketone with other functional groups (e.g., amides, sulfonamides) to form different hydrogen bonding patterns. | Altered binding mode and potentially improved selectivity. |
Through such iterative cycles of design, synthesis, and biological evaluation, the this compound scaffold can serve as a valuable starting point for the development of novel, potent, and selective therapeutic agents.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of 1-(3-Fluoropyridin-4-yl)ethanone in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F provides multiple probes into the molecular environment.
Comprehensive ¹H, ¹³C, and ¹⁵N NMR Assignments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the acetyl group. The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns influenced by the nitrogen atom, the fluorine substituent, and the acetyl group. The proton at the C2 position is expected to resonate at the lowest field due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The proton at C6 will also be a doublet, while the proton at C5 will appear as a doublet of doublets due to coupling with both the C6 proton and the fluorine atom. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the acetyl group is readily identified by its characteristic downfield chemical shift. The carbon atoms of the pyridine ring show distinct resonances, with their chemical shifts significantly influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz magritek.comlibretexts.org. Other carbons in the ring will also exhibit smaller long-range couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF) acs.orgscispace.comresearchgate.net.
While less commonly acquired, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the pyridine nitrogen atom. For fluorinated pyridines, the ¹⁵N chemical shift is sensitive to the position of the fluorine substituent fluorine1.ruscience-and-fun.de. The nitrogen in this compound is expected to have a chemical shift in the range typical for pyridine-like nitrogens researchgate.netresearchgate.nethuji.ac.il.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-2 | ¹H | ~8.8 | d | ³J(H2,F3) ≈ 1-2 Hz |
| H-5 | ¹H | ~7.5 | dd | ³J(H5,H6) ≈ 5 Hz, ⁴J(H5,F3) ≈ 8-9 Hz |
| H-6 | ¹H | ~8.6 | d | ³J(H6,H5) ≈ 5 Hz |
| -CH₃ | ¹H | ~2.6 | s | - |
| C=O | ¹³C | ~198 | d | ³J(C,F) ≈ 4-5 Hz |
| C-2 | ¹³C | ~152 | d | ²J(C,F) ≈ 20-25 Hz |
| C-3 | ¹³C | ~158 | d | ¹J(C,F) ≈ 245 Hz |
| C-4 | ¹³C | ~138 | d | ²J(C,F) ≈ 15-20 Hz |
| C-5 | ¹³C | ~122 | d | ³J(C,F) ≈ 4-5 Hz |
| C-6 | ¹³C | ~148 | d | ⁴J(C,F) ≈ 2-3 Hz |
| -CH₃ | ¹³C | ~28 | s | - |
Note: Predicted values are based on data for analogous compounds and known substituent effects. Actual experimental values may vary.
2D NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, various two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. A clear cross-peak between the signals for H5 and H6 would confirm their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C5, and C6 by correlating them to their attached, and previously assigned, protons.
A correlation from the methyl protons (-CH₃) to the carbonyl carbon (C=O) and to C4 of the pyridine ring, confirming the placement of the acetyl group.
Correlations from H2 to C3 and C4.
Correlations from H6 to C4 and C5.
These combined 2D techniques provide a robust and definitive confirmation of the molecular structure of this compound science.govresearchgate.netuvic.caepfl.ch.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis
The this compound molecule possesses 39 normal modes of vibration. The vibrational spectra are dominated by modes associated with the fluoropyridine ring and the acetyl substituent. Key vibrational modes include the C=O stretch, C-F stretch, C-H stretches (both aromatic and aliphatic), and various pyridine ring stretching and bending modes nih.govaps.orgnih.gov. The presence of fluorine introduces perturbations to the pyridine ring vibrations compared to the unsubstituted parent compound nih.gov. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and assign these vibrational modes with high accuracy dergipark.org.trlibretexts.org.
Functional Group Identification and Band Assignments
The IR and Raman spectra exhibit characteristic bands that allow for the identification of the key functional groups.
C=O Stretch: The most intense and easily identifiable band in the IR spectrum is typically the carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. Its position is influenced by conjugation with the aromatic pyridine ring pg.edu.plspectroscopyonline.comelixirpublishers.com.
C-F Stretch: The C-F stretching vibration gives rise to a strong band in the IR spectrum, typically found in the 1200-1300 cm⁻¹ region nih.gov.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region core.ac.uk.
Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methyl group protons are found just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring result in a series of characteristic bands in the 1400-1600 cm⁻¹ region aps.orgdergipark.org.trelixirpublishers.com.
Table 2: Key Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| C=O Stretch | 1700 - 1680 | Very Strong | Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Strong-Medium | Strong-Medium |
| C-F Stretch | 1300 - 1200 | Strong | Weak |
| Aromatic C-H In-Plane Bend | 1200 - 1000 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₇H₆FNO), the calculated exact mass of the molecular ion [M]⁺ is 139.0433 u. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy, typically within 5 ppm chemrxiv.orglcms.cz.
Under electron ionization (EI), the molecular ion is expected to be prominent. The fragmentation pattern would likely involve characteristic losses associated with the acetyl group:
Loss of a methyl radical (•CH₃): This alpha-cleavage results in a fragment ion at m/z 124 ([M-15]⁺), which would be a stable acylium ion youtube.comyoutube.comyoutube.com.
Loss of a ketene molecule (CH₂=C=O): This can sometimes occur, leading to a fragment corresponding to the fluoropyridine radical cation.
Loss of the entire acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the pyridine ring would produce a fragment at m/z 96, corresponding to the 3-fluoropyridin-4-yl cation ([M-43]⁺) nih.gov.
Further fragmentation of the fluoropyridine ring itself would also be observed.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is recorded and analyzed to generate a three-dimensional electron density map, from which the crystal structure can be determined.
Note: A crystal structure for this compound has not been reported in the Cambridge Structural Database or other searched repositories. Therefore, specific crystallographic data for this compound cannot be provided.
The data from an X-ray diffraction experiment allows for a detailed analysis of the molecule's conformation, which is its spatial arrangement of atoms. It also reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which are crucial in understanding the solid-state properties of the material.
Crystal packing refers to the arrangement of molecules in the crystal lattice. This arrangement is governed by the intermolecular interactions and the principle of closest packing. Understanding the crystal packing is essential as it influences the physical properties of the solid, such as its melting point, solubility, and stability. The study of these arrangements is part of the broader field of supramolecular chemistry.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the fundamental properties of 1-(3-Fluoropyridin-4-yl)ethanone and related molecules.
Geometry Optimization and Electronic Structure Analysis
The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally suggests a higher reactivity. These calculations are crucial for understanding the molecule's potential for chemical reactions and its electronic behavior. researchgate.net
Spectroscopic Property Prediction and Validation
A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (both ¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. nanobioletters.com For example, in a study of a related cyclobutane (B1203170) derivative, the B3LYP/cc-pVDZ basis set was used to simulate ¹H- and ¹³C-NMR spectra, showing good correlation with experimental results. nanobioletters.com Similarly, theoretical IR spectra can predict vibrational modes, such as the characteristic C=O stretching frequency, which can be compared to experimental FT-IR data. nanobioletters.com The close agreement often found between theoretical and experimental spectra serves to validate the computational model and provides a more detailed assignment of the observed spectral features. mdpi.comresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large molecule, typically a protein. These methods are fundamental in drug discovery and design.
Ligand-Protein Interaction Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netd-nb.info For instance, in studies of various heterocyclic compounds, docking simulations have been used to visualize the 3D binding mode and generate 2D ligand interaction diagrams, highlighting specific amino acid residues involved in the binding. researchgate.net The prediction of these interactions is a critical step in understanding the compound's potential biological activity. nih.gov
Binding Affinity Estimation and Mechanism of Action Elucidation
Beyond predicting the binding pose, molecular docking can also estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. mdpi.com A more negative value typically indicates a stronger and more favorable interaction. d-nb.info This quantitative estimation is valuable for ranking potential drug candidates. Furthermore, by understanding the specific interactions between the ligand and the protein's active site, researchers can begin to elucidate the compound's potential mechanism of action at a molecular level. d-nb.infonih.gov For example, if a compound is shown to bind to the active site of a particular enzyme, it may act as an inhibitor of that enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a set of molecules with their experimentally determined biological activities. nih.gov These models, once validated, can be used to predict the activity of new, untested compounds. researchgate.net For a series of related compounds, QSAR studies can identify which molecular properties are key drivers for activity. For example, a QSAR analysis of anti-malarial compounds pointed to lipophilicity as a crucial factor for improved activity. nih.gov While specific QSAR studies on this compound are not widely available, the methodology is broadly applicable to this class of compounds to guide the design of more potent analogs. The development of a robust QSAR model typically involves dividing a dataset into a training set to build the model and a test set to evaluate its predictive power. nih.govresearchgate.net
Development of Predictive Models for Biological Activity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is crucial for estimating the biological activity of novel compounds. These models are built upon datasets of molecules with known activities and are used to predict the activities of untested compounds. For derivatives of this compound, such models could potentially be developed to screen for various biological targets. Machine learning algorithms, including random forest and gradient boosting, have proven effective in creating predictive models for the biological activity of chemical compounds. nih.gov However, no specific predictive models for the biological activity of this compound have been documented in scientific literature.
Identification of Physicochemical Descriptors Influencing Efficacy
Physicochemical descriptors are molecular properties that influence a compound's behavior in a biological system. These can include electronic, steric, and hydrophobic parameters. Identifying which descriptors are critical for the efficacy of a series of compounds allows for the rational design of more potent molecules. While general principles of medicinal chemistry suggest that the fluorine atom and the pyridine (B92270) nitrogen of this compound would significantly influence its electronic properties and potential for hydrogen bonding, specific studies quantifying these effects on its efficacy are absent. Computational studies on related heterocyclic compounds often investigate descriptors such as molecular weight, logP, and polar surface area to understand their impact on biological activity.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice.
Quantification of Non-Covalent Interactions in Crystal Structures
This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. By mapping properties onto this surface, researchers can quantify the types and relative importance of various non-covalent interactions, such as hydrogen bonds and π-π stacking. uctm.edumdpi.com This method has been successfully applied to a variety of organic and metal-organic compounds to understand their crystal packing. researchgate.netnih.govresearchgate.netrsc.orgrsc.org For this compound, a Hirshfeld surface analysis would likely reveal significant contributions from C—H···O and C—H···F hydrogen bonds, as well as potential π-π stacking interactions involving the pyridine ring. However, without experimental crystal structure data, a definitive analysis cannot be performed.
Understanding Molecular Recognition and Packing Phenomena
The way molecules recognize each other and pack in a solid state is dictated by the sum of their intermolecular interactions. Hirshfeld surface analysis provides a detailed picture of these phenomena, which are crucial for understanding a material's physical properties, such as solubility and melting point. Studies on other pyridine-containing molecules have demonstrated how subtle changes in substitution can lead to different packing motifs and, consequently, different material properties. rsc.org A detailed analysis of this compound would provide similar insights but remains a prospective area of research.
Advanced Applications and Research Potential
Utility as Pharmaceutical Intermediates and Building Blocks
The strategic placement of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated heterocyclic compound, 1-(3-Fluoropyridin-4-yl)ethanone serves as a key pharmaceutical intermediate. americanelements.com
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a valuable starting material for constructing more elaborate molecular architectures required for biologically active compounds. The acetyl group (-COCH₃) and the fluoropyridine core are both amenable to a wide range of chemical transformations.
Key Structural Features and Synthetic Utility:
Fluoropyridine Core: The pyridine (B92270) ring is a common scaffold in numerous approved drugs. acs.org The presence of a fluorine atom at the 3-position alters the electronic properties of the pyridine ring, which can be crucial for modulating the pKa of the nitrogen atom and influencing interactions with biological targets.
Acetyl Group: This ketone functional group is a versatile handle for building molecular complexity. It can readily participate in reactions such as:
Condensation reactions to form larger heterocyclic systems.
Reduction to an alcohol, which can be further functionalized.
Conversion to an amine via reductive amination, introducing a key linkage point. chemicalbook.com
Alpha-halogenation to introduce another reactive site next to the carbonyl group.
While specific, publicly disclosed API syntheses starting directly from this compound are not extensively documented, its structural motifs are present in various classes of therapeutic agents. For instance, related pyridinyl ethanone (B97240) derivatives are used as intermediates in the synthesis of COX-2 inhibitors like Etoricoxib. google.com Furthermore, the fluoropyridine scaffold is integral to compounds developed as inhibitors for targets such as protein kinase C and topoisomerases, which are implicated in cancer and other diseases. googleapis.comnih.gov
Development of Specialty Chemicals
Beyond direct API synthesis, this compound is a precursor for a range of specialty chemicals used in pharmaceutical research and development. It can be used to generate libraries of novel compounds for high-throughput screening, accelerating the discovery of new drug leads.
The compound's reactivity allows for its use in creating specialized reagents and ligands. For example, pyridine derivatives are often employed as ligands in transition-metal catalysis. The specific electronic and steric properties imparted by the fluorine substituent can be harnessed to fine-tune the performance of catalysts for various organic transformations. researchgate.net Additionally, it can be converted into derivatives like thioketones, which are used as tools to study enzyme inhibition and receptor binding.
Exploration in Agrochemical Research
The incorporation of fluorinated pyridine rings is a highly successful strategy in the design of modern agrochemicals. nih.govacs.org These structural units can significantly enhance the efficacy, selectivity, and environmental profile of active ingredients. bohrium.com
Herbicide and Pesticide Development
The trifluoromethylpyridine (TFMP) fragment is a well-established "biologically active fragment" found in numerous commercial pesticides. acs.orgresearchgate.net While this compound contains a single fluorine atom rather than a trifluoromethyl group, the underlying principle of leveraging the properties of fluorine and the pyridine ring is the same. nih.govbohrium.com
The 3-fluoropyridine (B146971) core of the molecule is a key component for building new classes of herbicides and insecticides. The acetyl group serves as a synthetic anchor to append other functional groups, allowing chemists to systematically modify the molecule to optimize its biological activity against specific weeds or insect pests. Many fourth-generation pesticides, known for high efficacy and lower toxicity, are derived from fluorinated pyridine intermediates. agropages.com
Table of Representative Agrochemicals with Fluorinated Pyridine Moieties
| Agrochemical | Type | Key Intermediate Type |
| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine researchoutreach.org |
| Flazasulfuron | Herbicide | Trifluoromethylpyridine researchoutreach.org |
| Sulfoxaflor | Insecticide | Trifluoromethylpyridine researchoutreach.org |
| Fluopyram | Fungicide | Trifluoromethylpyridine nih.gov |
| Picoxystrobin | Fungicide | Trifluoromethylpyridine agropages.com |
Impact on Crop Protection Strategies
The use of versatile building blocks like this compound is central to modern crop protection strategies. The agrochemical industry faces continuous challenges from the evolution of pest and weed resistance to existing products and the need to meet increasingly stringent regulatory standards. nih.gov
By providing a reliable route to novel fluorinated pyridine structures, this intermediate enables researchers to:
Develop new modes of action: Modifying the molecular structure can lead to compounds that target different biological pathways in pests, helping to manage resistance.
Enhance metabolic stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation in the target organism and the environment, which can lead to longer-lasting control. nih.gov
Improve systemicity: The physicochemical properties conferred by the fluoropyridine moiety can improve the uptake and transport of the chemical within the plant, which is crucial for controlling systemic infections and pests.
The pyridine "chip" is considered fundamental to pesticide innovation, and its fluorinated derivatives are at the forefront of developing the next generation of effective and environmentally compatible crop protection solutions. agropages.com
Research in Material Science
While the primary applications of this compound are in the life sciences, its unique electronic properties suggest significant potential for research in material science. americanelements.com Fluorinated aromatic compounds are increasingly explored for their utility in creating advanced functional materials.
The potential applications stem from the combination of the pyridine ring and the highly electronegative fluorine atom:
Organic Electronics: The dipole moment and electron-accepting nature of the fluoropyridine ring make it an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). These properties can influence charge transport, energy levels, and device stability.
Functional Polymers: Incorporation of the this compound moiety into polymer chains could yield materials with specialized properties, such as enhanced thermal stability, chemical resistance, or specific optical characteristics.
Liquid Crystals: The rigid, polar structure of pyridine derivatives is a common feature in liquid crystal molecules. The fluorine atom can be used to fine-tune the dielectric anisotropy and other physical properties essential for display applications.
Specialty Reagents: Related fluoropyridine derivatives have been developed as recyclable reagents for chemical synthesis, highlighting a functional application in materials chemistry. jst.go.jp
Currently, the use of this compound in this field is largely exploratory. However, the known impact of fluorination on molecular properties makes it a promising candidate for the design and synthesis of novel materials with tailored electronic, optical, and physical characteristics.
Development of Supramolecular Structures
The strategic placement of a fluorine atom at the 3-position of the pyridine ring in this compound significantly influences its capacity to form complex, self-assembling supramolecular structures. This is primarily due to the high electronegativity of fluorine, which alters the electron density distribution across the aromatic ring and influences the nature and directionality of non-covalent interactions.
Research into the crystal engineering of fluorinated organic compounds has revealed that fluorine can participate in a variety of weak interactions, including hydrogen bonds (C-H···F), halogen bonds (C-F···X, where X is a halogen), and π-stacking interactions. rsc.org The presence of the acetyl group in this compound provides a hydrogen bond acceptor site (the carbonyl oxygen), while the fluorinated pyridine ring can act as both a hydrogen bond acceptor (the nitrogen atom) and a participant in halogen and π-stacking interactions.
The interplay of these non-covalent forces allows for the rational design of intricate supramolecular architectures. For instance, the substitution of hydrogen with fluorine can lead to a shift from traditional herringbone packing to parallel arrangements of molecules in the crystal lattice, a phenomenon observed in a series of fluorinated pyridines. figshare.com This control over the solid-state arrangement is crucial for tuning the bulk properties of materials.
The ability of the pyridine nitrogen to act as a coordination site for metal ions further expands the possibilities for creating metallo-supramolecular assemblies. The electronic modifications induced by the fluorine atom can modulate the coordination properties of the nitrogen atom, potentially leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with unique topologies and functions.
Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Fluorinated Pyridines
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | Involves a hydrogen atom bonded to a highly electronegative atom. | The carbonyl oxygen and pyridine nitrogen can act as hydrogen bond acceptors. |
| Halogen Bonding | An attractive interaction between a halogen atom in one molecule and a negative site in another. | The fluorine atom can participate in halogen bonds with electron-rich atoms. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The fluorinated pyridine ring can engage in π-π stacking, influenced by the electron-withdrawing fluorine atom. |
| C-H···π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | The pyridine ring can act as a π-system acceptor. |
Exploration of Electronic Properties for Novel Materials
The introduction of a fluorine atom into the pyridine ring of this compound has a profound impact on its electronic properties, making it a promising building block for novel electronic materials. The high electronegativity of fluorine leads to a significant inductive (-I) effect, withdrawing electron density from the pyridine ring. This, in turn, can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Theoretical and spectroscopic studies on fluorinated pyridines have shown that fluorination can alter the electronic structure and photophysical properties of the parent molecule. nih.gov The position of the fluorine substituent is critical in determining the extent of these changes. In the case of this compound, the fluorine atom at the 3-position can influence the reactivity and electronic transitions of the molecule.
This modulation of electronic properties is particularly relevant for the development of materials with specific optical and electronic functions. For example, the tuning of HOMO-LUMO energy gaps can be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability of fluorinated aromatics to exhibit enhanced thermal stability and chemical resistance is an additional advantage for such applications. Current time information in Bangalore, IN.
Furthermore, the altered electron density of the pyridine ring can influence its interaction with other molecules, a property that is being explored in the context of creating materials with tunable dielectric properties and for applications in sensor technology. The potential for this compound and its derivatives to be used in liquid crystal mixtures has also been noted, highlighting its versatility in the field of materials science. rsc.org
Table 2: Potential Applications Based on the Electronic Properties of Fluorinated Pyridine Derivatives
| Application Area | Relevant Electronic Property | Role of this compound |
| Organic Electronics (OLEDs, OPVs, OFETs) | Tunable HOMO/LUMO energy levels, charge transport characteristics, and thermal stability. | The fluorine substituent modifies the electronic structure, potentially leading to improved device performance. Current time information in Bangalore, IN. |
| Liquid Crystals | Anisotropic molecular shape and dipole moment. | Derivatives can be designed to exhibit liquid crystalline phases for display technologies. rsc.org |
| Sensors | Changes in optical or electronic properties upon interaction with analytes. | The modified electronic environment of the pyridine ring can enhance sensitivity and selectivity. |
| Dielectric Materials | Molecular polarizability and dipole moment. | The introduction of fluorine can alter the dielectric constant of materials incorporating this moiety. |
Q & A
Basic Research Question
- ¹⁹F NMR : Directly probes electronic effects; δ ≈ -110 ppm for 3-fluoro substitution (vs. -105 ppm in 2-fluoro analogs) .
- IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ shifts with electron-withdrawing groups (e.g., -F reduces conjugation) .
- LC-MS : Confirm molecular ion ([M+H]⁺ = 154.05) and fragmentation patterns (e.g., loss of COCH₃ at m/z 112).
How do fluorination and ketone positioning influence biological activity in pyridine derivatives?
Advanced Research Question
Fluorine at the 3-position enhances metabolic stability but may reduce binding affinity to enzymes like cytochrome P450. Comparative studies show:
| Compound | LogP | IC₅₀ (μM) vs. P450 |
|---|---|---|
| This compound | 1.8 | 45.2 |
| 1-(3-Chloropyridin-4-yl)ethanone | 2.1 | 28.7 |
| Mechanistic Insight : Fluorine’s electronegativity reduces π-π stacking in enzyme active sites, necessitating SAR studies with halogen-substituted analogs . |
What computational methods predict reactivity in fluoropyridinylethanone derivatives?
Advanced Research Question
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic sites (e.g., C4 for nucleophilic attack) .
- MD Simulations : Solvent dynamics (e.g., water vs. DMSO) affect tautomerization rates (k = 10³–10⁴ s⁻¹) .
Validation : Compare computed vs. experimental Hammett constants (σₘ = 0.34 for 3-F-pyridine) to assess substituent effects .
How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?
Advanced Research Question
Discrepancies often stem from poor pharmacokinetics (e.g., rapid glucuronidation). Solutions include:
- Prodrug design : Mask the ketone as an oxime (t₁/₂ increased from 2.1 to 6.8 hours) .
- Microsomal stability assays : Use human liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
What strategies mitigate crystallization challenges in fluorinated ethanones?
Basic Research Question
Fluorine’s small size and high electronegativity disrupt crystal packing. Mitigation approaches:
- Co-crystallization : Add 1,2-bis(4-pyridyl)ethane to stabilize π-stacking .
- Temperature cycling : Gradual cooling (0.1°C/min) reduces amorphous content .
How does the 3-fluoro substituent affect electronic properties compared to other halogens?
Basic Research Question
Electrochemical analysis (cyclic voltammetry) shows:
| Substituent | E₁/₂ (V vs. Ag/AgCl) | σₚ (Hammett) |
|---|---|---|
| -F | -0.78 | 0.34 |
| -Cl | -0.65 | 0.47 |
| -CF₃ | -0.42 | 0.54 |
| Fluorine’s inductive effect dominates, reducing electron density at C4 . |
What are the best practices for handling air-sensitive intermediates in synthesis?
Basic Research Question
- Schlenk techniques : Maintain inert atmosphere (N₂/Ar) during acylation .
- Stabilization : Add radical inhibitors (e.g., BHT) to prevent ketone oxidation .
How do steric effects from adjacent substituents alter reaction pathways?
Advanced Research Question
Steric hindrance at C2/C6 positions shifts regioselectivity in cross-coupling reactions. For example:
- Suzuki coupling : 3-Fluoro-4-acetylpyridine reacts at C5 with aryl boronic acids (yield: 68–82%) .
- Buchwald-Hartwig amination : Requires bulky ligands (XPhos) to avoid β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
